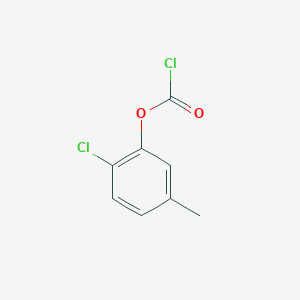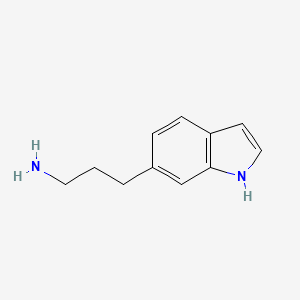
2-Chloro-5-methylphenyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates. Chloroformates are esters of chloroformic acid and are characterized by the presence of the functional group ROC(O)Cl. These compounds are typically colorless, volatile liquids that degrade in moist air .
Métodos De Preparación
2-Chloro-5-methylphenyl chloroformate can be synthesized through the reaction of 2-chloro-5-methylphenol with phosgene. The reaction is typically carried out in an inert solvent such as toluene, under anhydrous conditions to prevent hydrolysis. The reaction proceeds as follows: [ \text{2-Chloro-5-methylphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial production methods often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and safety .
Análisis De Reacciones Químicas
2-Chloro-5-methylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates. [ \text{ROC(O)Cl} + \text{H}_2\text{NR’} \rightarrow \text{ROC(O)NR’} + \text{HCl} ]
Reaction with Alcohols: Forms carbonate esters. [ \text{ROC(O)Cl} + \text{HOR’} \rightarrow \text{ROC(O)OR’} + \text{HCl} ]
Reaction with Carboxylic Acids: Forms mixed anhydrides. [ \text{ROC(O)Cl} + \text{HO}_2\text{CR’} \rightarrow \text{ROC(O)OC(O)R’} + \text{HCl} ]
These reactions are typically conducted in the presence of a base to absorb the HCl produced .
Aplicaciones Científicas De Investigación
2-Chloro-5-methylphenyl chloroformate is used in various scientific research applications:
Organic Synthesis:
Chromatography: Acts as a derivatization agent to convert polar compounds into less polar, more volatile derivatives for gas chromatography/mass spectrometry analysis.
Pharmaceuticals: Employed in the synthesis of intermediates for drug development.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-methylphenyl chloroformate involves nucleophilic attack on the carbonyl carbon, leading to the formation of various derivatives. The molecular targets include amines, alcohols, and carboxylic acids, which react to form carbamates, carbonate esters, and mixed anhydrides, respectively .
Comparación Con Compuestos Similares
Similar compounds to 2-Chloro-5-methylphenyl chloroformate include:
Methyl chloroformate:
Benzyl chloroformate:
This compound is unique due to its specific reactivity and the presence of both chloro and methyl substituents on the aromatic ring, which can influence its reactivity and the types of derivatives formed.
Propiedades
Número CAS |
35928-83-7 |
|---|---|
Fórmula molecular |
C8H6Cl2O2 |
Peso molecular |
205.03 g/mol |
Nombre IUPAC |
(2-chloro-5-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6Cl2O2/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4H,1H3 |
Clave InChI |
PSRWRPGAMBIDID-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Cl)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13220892.png)

![1-[2-(Chloromethyl)butyl]cyclopent-1-ene](/img/structure/B13220901.png)


![2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13220913.png)

